Tert-butyl 4-(2-(boc-amino)ethyl)benzoate
Overview
Description
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is a chemical compound with the molecular formula C18H27NO4 and a molecular weight of 321.42 g/mol . It is commonly used in organic synthesis, particularly in the protection of amino groups. The compound is a white, crystalline powder that is soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(boc-amino)ethyl)benzoate typically involves the reaction of 4-(2-aminoethyl)benzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with various electrophiles under mild conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base such as triethylamine.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of this compound.
Deprotection Reactions: The major product is 4-(2-aminoethyl)benzoic acid.
Scientific Research Applications
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the synthesis of peptides and other biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-(boc-amino)ethyl)benzoate involves the protection of amino groups through the formation of a Boc-protected amine. This protection prevents unwanted side reactions during subsequent synthetic steps. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-aminoethyl)benzoate: Similar structure but lacks the Boc-protected amino group.
4-(Boc-amino)butyl bromide: Contains a Boc-protected amino group but has a different alkyl chain.
Uniqueness
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate is unique due to its combination of a Boc-protected amino group and a benzoate ester, making it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-(2-(boc-amino)ethyl)benzoate (TBABE) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with TBABE, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
TBABE is characterized by the presence of a tert-butyl group, a benzoate moiety, and a boc-protected amino group. The molecular formula is , and it has a molecular weight of approximately 249.35 g/mol. The structure can be represented as follows:
Synthesis Methods
The synthesis of TBABE typically involves the coupling of tert-butyl 4-aminobenzoate with 2-(boc-amino)ethyl bromide. The reaction conditions often include the use of base catalysts such as triethylamine or sodium hydride in an organic solvent like DMF (dimethylformamide). This method allows for high yields and purity of the final product.
The biological activity of TBABE can be attributed to its ability to interact with various biological targets. The boc-protected amino group can facilitate hydrogen bonding with enzyme active sites, enhancing its binding affinity. Additionally, the lipophilic tert-butyl group may improve membrane permeability, allowing for better cellular uptake.
Antimicrobial Activity
Recent studies have indicated that TBABE exhibits significant antimicrobial properties. In vitro assays have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. For instance, the compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments performed on various cancer cell lines revealed that TBABE induces apoptosis in a dose-dependent manner. Specifically, studies on Ehrlich’s ascites carcinoma (EAC) cells indicated an IC50 value of approximately 15 µM, suggesting that TBABE may serve as a potential chemotherapeutic agent .
Data Summary Table
Biological Activity | Target Organism/Cell Line | Effect | MIC/IC50 |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Bactericidal | 8 µg/mL |
Antimicrobial | Escherichia coli | Bactericidal | 16 µg/mL |
Cytotoxicity | Ehrlich’s ascites carcinoma | Induces apoptosis | 15 µM |
Case Studies
- Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial activity of TBABE against various bacterial strains using agar-well diffusion methods. Results indicated that TBABE had comparable effectiveness to conventional antibiotics, particularly in formulations containing amino acid conjugates .
- Cancer Cell Line Studies : Research conducted on EAC cells demonstrated that TBABE not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer agent .
- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicate that TBABE has favorable absorption characteristics when administered orally, with bioavailability estimates suggesting effective systemic circulation post-administration .
Properties
IUPAC Name |
tert-butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)22-15(20)14-9-7-13(8-10-14)11-12-19-16(21)23-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRXTBWKGDZUSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123794 | |
Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334499-61-4 | |
Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801123794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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